molecular formula C19H21NO3 B13395189 4-Benzyloxy-5-cyclohexyl-3-nitro benzene

4-Benzyloxy-5-cyclohexyl-3-nitro benzene

Cat. No.: B13395189
M. Wt: 311.4 g/mol
InChI Key: XCEIVETWZBMIBU-UHFFFAOYSA-N
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Description

4-Benzyloxy-5-cyclohexyl-3-nitro benzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, cyclohexyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-5-cyclohexyl-3-nitro benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-5-cyclohexyl-3-nitro benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic conditions, such as hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 4-Benzyloxy-5-cyclohexyl-3-aminobenzene.

    Reduction: 4-Hydroxy-5-cyclohexyl-3-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxy-5-cyclohexyl-3-nitro benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-5-cyclohexyl-3-nitro benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyloxy and cyclohexyl groups can influence the compound’s binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-5-cyclohexyl-3-nitro benzene is unique due to the presence of both a cyclohexyl group and a nitro group on the benzene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

1-cyclohexyl-3-nitro-2-phenylmethoxybenzene

InChI

InChI=1S/C19H21NO3/c21-20(22)18-13-7-12-17(16-10-5-2-6-11-16)19(18)23-14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2

InChI Key

XCEIVETWZBMIBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3

Origin of Product

United States

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